Cas no 14437-03-7 (N-(p-Tosyl)carbamic Acid Methyl Ester)
N-(p-Tosyl)carbamic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[(4-methylphenyl)sulfonyl]-, methyl ester
- methyl tosylcarbamate
- N-(p-Tosyl)carbamic Acid Methyl Ester
- CARBMIC ACID,N-[(4-METHYLPHENYL)SULFONYL]-,METHYL ESTER
- methyl N-(4-methylphenyl)sulfonylcarbamate
- N-(p-Tosyl)carbamic
- EINECS 238-411-4
- methyl N-tosylcarbamate
- O-methyl-N-tosylcarbamate
- Methyl N-(p-Tosyl)carbaMate
- N-Tosylcarbamic acid methyl ester
- Methyl N-(p-toluenesulfonyl)carbaMate
- N-(Methoxycarbonyl)-p-toluenesulfonamide
- (p-Tolylsulfonyl)carbaMic Acid Methyl Ester
- N-(p-Tolylsulfonyl)carbamic acid methyl ester
- [(4-Methylphenyl)sulfonyl]carbaMic Acid Methyl Ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
- methyl[(4-methylphenyl)sulfonyl]carbamate
- Tosylcarbamic acid methyl ester
- N-Tosyl-carbaminsauremethylester
- methyl (4-meth
- Carbamic acid, N-[(4-methylphenyl)sulfonyl]-, methyl ester
- MFCD00453717
- 14437-03-7
- M2988
- J-007946
- FT-0675313
- methyl (4-methylphenyl)sulfonylcarbamate
- NS00024689
- UNII-BDN9HT2LGX
- AKOS024344752
- SB79777
- Methyltosylcarbamate
- Carbamic acid, ((4-methylphenyl)sulfonyl)-, methyl ester
- CS-0152991
- DTXSID50162687
- AS-70511
- BDN9HT2LGX
- Carbamic acid, (p-tolylsulfonyl)-, methyl ester
- METHYL N-(4-METHYLBENZENESULFONYL)CARBAMATE
- SCHEMBL9526916
- A11005
- KNVDHKOSDVFZTO-UHFFFAOYSA-N
- (p-Tolylsulfonyl)carbamic Acid Methyl Ester; [(4-Methylphenyl)sulfonyl]carbamic Acid Methyl Ester; Methyl N-(p-toluenesulfonyl)carbamate; Methyl N-(p-Tosyl)carbamate;
- DB-334729
-
- MDL: MFCD00453717
- Inchi: 1S/C9H11NO4S/c1-7-3-5-8(6-4-7)15(12,13)10-9(11)14-2/h3-6H,1-2H3,(H,10,11)
- InChI Key: KNVDHKOSDVFZTO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 229.04100
- Monoisotopic Mass: 229.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 80.8
Experimental Properties
- PSA: 84.34000
- LogP: 2.32490
N-(p-Tosyl)carbamic Acid Methyl Ester Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-(p-Tosyl)carbamic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-5g |
N-(p-Tosyl)carbamic Acid Methyl Ester |
14437-03-7 | 97% | 5g |
2797CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-200mg |
N-(p-Tosyl)carbamic Acid Methyl Ester |
14437-03-7 | 97% | 200mg |
¥203.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BU968-1g |
N-(p-Tosyl)carbamic Acid Methyl Ester |
14437-03-7 | 97% | 1g |
¥700.0 | 2022-09-28 | |
| Alichem | A019064569-5g |
Methyl N-(4-methylphenyl)sulfonylcarbamate |
14437-03-7 | 97% | 5g |
456.48 USD | 2021-05-31 | |
| Alichem | A019064569-10g |
Methyl N-(4-methylphenyl)sulfonylcarbamate |
14437-03-7 | 97% | 10g |
808.29 USD | 2021-05-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25725-1g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 1g |
¥636.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25725-5g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 5g |
¥2260.0 | 2024-07-18 | |
| Ambeed | A733596-1g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 1g |
$131.0 | 2025-02-28 | |
| Ambeed | A733596-5g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 5g |
$398.0 | 2025-02-28 | |
| Ambeed | A733596-10g |
Methyl tosylcarbamate |
14437-03-7 | 97% | 10g |
$644.0 | 2025-02-28 |
N-(p-Tosyl)carbamic Acid Methyl Ester Suppliers
N-(p-Tosyl)carbamic Acid Methyl Ester Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Additional information on N-(p-Tosyl)carbamic Acid Methyl Ester
Introduction to N-(p-Tosyl)carbamic Acid Methyl Ester (CAS No. 14437-03-7)
N-(p-Tosyl)carbamic Acid Methyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 14437-03-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its p-tosyl group and methyl ester functionality, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The tosyl group (p-toluenesulfonyl) is a widely used protecting group in organic synthesis, particularly for the formation of carbamates and sulfonamides, which are crucial intermediates in drug development.
The structure of N-(p-Tosyl)carbamic Acid Methyl Ester consists of a carbamate moiety linked to a tosylated nitrogen atom, with a methyl ester substituent on the carbamate carbon. This unique arrangement makes it an invaluable reagent for various chemical transformations, including the synthesis of biologically active molecules. The compound's stability and reactivity under different conditions have made it a preferred choice for researchers aiming to develop novel pharmaceuticals and agrochemicals.
In recent years, the demand for high-quality intermediates in pharmaceutical synthesis has surged, driven by advancements in drug discovery technologies. N-(p-Tosyl)carbamic Acid Methyl Ester has emerged as a key intermediate in the synthesis of carbamate-based drugs, which are known for their efficacy in treating a wide range of diseases, including neurological disorders and infectious diseases. The tosyl group not only enhances the stability of the compound but also facilitates its participation in various chemical reactions, making it an indispensable tool in synthetic laboratories.
One of the most notable applications of N-(p-Tosyl)carbamic Acid Methyl Ester is in the synthesis of sulfonamides, which are among the most widely used classes of antibiotics. The ability to efficiently convert this compound into sulfonamides has been leveraged in several research projects aimed at developing new antibiotics with improved efficacy and reduced side effects. Additionally, the compound's role in the preparation of pharmaceutical intermediates has been highlighted in numerous studies published in leading scientific journals.
The chemical properties of N-(p-Tosyl)carbamic Acid Methyl Ester make it particularly useful in asymmetric synthesis, where its chiral derivatives can be employed to produce enantiomerically pure compounds. These enantiomerically pure compounds are highly sought after in pharmaceuticals due to their enhanced pharmacological activity and reduced toxicity. Researchers have utilized this compound to develop novel catalysts and ligands that facilitate asymmetric reactions with high selectivity and yield.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methods. N-(p-Tosyl)carbamic Acid Methyl Ester has been incorporated into several environmentally friendly synthetic routes that minimize waste and reduce energy consumption. These methods align with the growing global emphasis on sustainable practices in chemical manufacturing and research.
The pharmaceutical industry continues to benefit from the versatility of N-(p-Tosyl)carbamic Acid Methyl Ester, with ongoing research exploring its potential applications in treating chronic diseases such as cancer, diabetes, and autoimmune disorders. The compound's ability to serve as a precursor for a wide range of biologically active molecules underscores its significance in modern drug development. As new synthetic methodologies emerge, the role of this compound is expected to expand further, solidifying its position as a cornerstone of pharmaceutical chemistry.
In conclusion, N-(p-Tosyl)carbamic Acid Methyl Ester (CAS No. 14437-03-7) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features and chemical properties make it an essential tool for researchers aiming to develop innovative therapeutic agents. As scientific understanding progresses, the utility of this compound is likely to grow, further cementing its importance in the field.
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